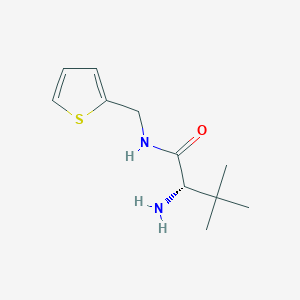
H-Gly-DL-Pro-AMC.TsOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, an enzyme involved in the breakdown of proline-containing peptides . This compound is widely used in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-Mca Tosylate typically involves the coupling of Glycyl-L-proline with 4-methylcoumaryl-7-amide in the presence of tosyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Coupling Reaction: Glycyl-L-proline is reacted with 4-methylcoumaryl-7-amide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Tosylation: The resulting product is then tosylated using tosyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of Gly-Pro-Mca Tosylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Gly-Pro-Mca Tosylate undergoes several types of chemical reactions, including:
Substitution: Tosylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Tosylate substitution reactions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Gly-Pro-Mca Tosylate has a wide range of applications in scientific research, including:
Biochemistry: The compound is employed in assays to measure enzyme activity in various biological samples.
Drug Discovery: It serves as a tool for screening potential inhibitors of X-prolyl dipeptidyl-aminopeptidase, aiding in the development of therapeutic agents.
Molecular Biology: Gly-Pro-Mca Tosylate is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of Gly-Pro-Mca Tosylate involves its hydrolysis by X-prolyl dipeptidyl-aminopeptidase. The enzyme recognizes the Gly-Pro sequence and cleaves the amide bond, releasing 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target of this compound is the active site of X-prolyl dipeptidyl-aminopeptidase, where it binds and undergoes enzymatic cleavage .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-Mca: Another fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, differing in the presence of a benzyloxycarbonyl (Z) protecting group.
Suc-Gly-Pro-Mca: A substrate with a succinyl (Suc) group, used for similar enzymatic assays.
Uniqueness
Gly-Pro-Mca Tosylate is unique due to its high sensitivity and specificity for X-prolyl dipeptidyl-aminopeptidase. The tosylate group enhances its solubility and stability, making it a preferred choice for various biochemical assays .
Properties
Molecular Formula |
C24H27N3O7S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |
InChI Key |
UPJXMGBMMLNPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)



![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)


![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)

